4-Benzylidenecyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidenecyclohexa-2,5-dien-1-one is a quinone methide derivative. Quinone methides are important intermediates in natural polymers like melanin and lignin, and they play a significant role in biosynthesis . This compound is known for its unique electrophilic reactivity and is often used in organic synthesis .
Preparation Methods
The synthesis of 4-Benzylidenecyclohexa-2,5-dien-1-one involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines like morpholine or piperidine . The reaction conditions are optimized by removing water generated during the Mannich base formation, which accelerates the reaction and improves the yield . Industrial production methods often involve environmentally friendly processes to minimize the use of toxic oxidants .
Chemical Reactions Analysis
4-Benzylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using primary oxidants like persulfate and secondary oxidants like ferricyanide.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It exhibits unique electrophilic reactivity, making it prone to 1,6-addition reactions.
Common reagents used in these reactions include secondary amines, persulfate, and ferricyanide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzylidenecyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzylidenecyclohexa-2,5-dien-1-one involves its electrophilic reactivity, which allows it to participate in various addition reactions . The molecular targets and pathways involved are primarily related to its role as an intermediate in biosynthesis and its reactivity with other compounds .
Comparison with Similar Compounds
4-Benzylidenecyclohexa-2,5-dien-1-one can be compared with other quinone methide derivatives, such as:
2,6-di-tert-butyl-7-substituted quinone methides: Known for their anti-polymerization and antioxidant characteristics.
Cyclopentadienone derivatives: Used as building blocks for dendrimer synthesis.
The uniqueness of this compound lies in its specific electrophilic reactivity and its applications in both organic synthesis and industrial processes .
Properties
CAS No. |
61365-71-7 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-benzylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H10O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-10H |
InChI Key |
JZGBFLPDWLTZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.